molecular formula C11H22O6 B1271930 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol CAS No. 75507-25-4

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol

Cat. No. B1271930
CAS RN: 75507-25-4
M. Wt: 250.29 g/mol
InChI Key: YHIQMMGCRYKJLB-UHFFFAOYSA-N
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Description

The compound 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their interactions with methanol, which can be informative for understanding the behavior of similar compounds. For instance, the inclusion compounds of methanol with 1,2,3,4,5-pentaphenylcyclopenta-2,4-dien-1-ol have been studied, revealing details about their crystal and molecular structures . Although this does not directly pertain to 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, it suggests that methanol can form stable inclusion compounds with complex organic hosts.

Synthesis Analysis

The synthesis of related compounds involves reactions at low temperatures with LiAlH4, leading to the formation of alcohols and their intramolecular Diels-Alder products . While this does not describe the synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, it does provide a glimpse into the synthetic routes that could potentially be adapted for synthesizing complex cyclopentadienyl methanol derivatives.

Molecular Structure Analysis

The molecular structure of methanol inclusion compounds of 1,2,3,4,5-pentaphenylcyclopenta-2,4-dien-1-ol has been elucidated, with detailed crystallographic data provided . This information is valuable for understanding how methanol might interact with other cyclic and polycyclic structures, potentially including 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol.

Chemical Reactions Analysis

The reactivity of bis(pentamethylcyclopentadienyl)methanol has been explored, showing that it can undergo intramolecular [4 + 2] cycloaddition even at room temperature . This suggests that similar methanol derivatives might also exhibit interesting reactivity patterns, which could be relevant for the study of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol are not directly reported in the provided papers, the thermal analysis of related inclusion compounds gives some indication of their stability and decomposition patterns . This could be extrapolated to understand the thermal behavior of similar compounds under various conditions.

Scientific Research Applications

Methanol to Gasoline Conversion

  • Methanol, including 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, has been studied for its role in the conversion of methanol to gasoline. Research involving ZSM-5 catalysts showed that methanol can be a dominant source in forming methane and C2 products in gasoline conversion processes (Tau, Fort, Bao, & Davis, 1990).

Derivatization and Chemical Synthesis

  • The potential for chemical derivatization of methanol-related compounds was explored. For instance, bis(pentamethylcyclopentadienyl)methanol was synthesized and studied for its structure and potential for further chemical transformations (Jutzi, Mix, Lindermeier, Stammler, & Neumann, 1994).

Alternative Fuel Research

  • Methanol derivatives, including 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, have been evaluated as alternative fuels for diesel engines. Studies have shown that higher-chain alcohols like 1-pentanol can improve certain engine performance and emission characteristics when blended with diesel (Yilmaz & Atmanli, 2017).

Catalytic Conversion Mechanisms

  • The catalytic conversion of methanol to hydrocarbons, a process relevant to the application of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, has been extensively studied. Research on synthetic zeolites like H-ZSM-5 has helped to elucidate the mechanisms of methanol conversion into hydrocarbons, including the formation of branched aliphatics and aromatic compounds (Derouane et al., 1978).

Biochemical Applications

  • In the biochemical field, methanol has been used as a substrate in engineered Escherichia coli strains for methanol-dependent growth and production. This demonstrates the potential of methanol and its derivatives in microbial bioproduction processes (Chen et al., 2018).

properties

IUPAC Name

1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIQMMGCRYKJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC(OCCOCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996978
Record name (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol

CAS RN

75507-25-4
Record name 2-Hydroxymethyl-15-crown-5
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,4,7,10,13-Pentaoxacyclopentadecan-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13-pentaoxacyclopentadecane-2-methanol
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